molecular formula C12H17NO3 B6589426 tert-butyl 5-amino-2-methoxybenzoate CAS No. 194025-90-6

tert-butyl 5-amino-2-methoxybenzoate

Cat. No. B6589426
CAS RN: 194025-90-6
M. Wt: 223.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-methoxybenzoate (TBAMB) is an organic compound belonging to the class of carboxylic acid esters. It is a white crystalline solid with a molecular weight of 246.27 g/mol. TBAMB is a versatile compound with a wide range of applications in scientific research and lab experiments.

Mechanism of Action

Tert-butyl 5-amino-2-methoxybenzoate acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting these enzymes, tert-butyl 5-amino-2-methoxybenzoate can reduce the production of these mediators and thus reduce inflammation.
Biochemical and Physiological Effects
tert-butyl 5-amino-2-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the production of pro-inflammatory mediators, and reduce the production of reactive oxygen species. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. tert-butyl 5-amino-2-methoxybenzoate has also been shown to reduce the production of certain hormones, such as cortisol and epinephrine.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 5-amino-2-methoxybenzoate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. Additionally, it has a wide range of applications in scientific research and has been used in a variety of studies.
However, there are also some limitations to the use of tert-butyl 5-amino-2-methoxybenzoate in laboratory experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The use of tert-butyl 5-amino-2-methoxybenzoate in scientific research is still in its early stages, and there are many potential future directions for its use. For example, tert-butyl 5-amino-2-methoxybenzoate could be used to study the effects of drugs on cell signaling pathways, as well as to study the role of certain proteins in the regulation of cell signaling pathways. Additionally, tert-butyl 5-amino-2-methoxybenzoate could be used to study the effects of drugs on the nervous system, as well as to study the pharmacological action of drugs and their metabolism. Finally, tert-butyl 5-amino-2-methoxybenzoate could be used to study the effects of drugs on enzyme inhibition and enzyme kinetics.

Synthesis Methods

Tert-butyl 5-amino-2-methoxybenzoate can be synthesized in two steps. In the first step, 5-amino-2-methoxybenzoic acid is reacted with tert-butyl chloride in the presence of pyridine to form the acid chloride, which is then reacted with sodium hydroxide to form the ester, tert-butyl 5-amino-2-methoxybenzoate. This method is advantageous because it is a simple and low-cost synthesis, and the yield is high.

Scientific Research Applications

Tert-butyl 5-amino-2-methoxybenzoate is used in a wide range of scientific research applications. It has been used in studies of enzyme inhibition and enzyme kinetics, as well as in studies of the effects of drugs on the nervous system. It has also been used in studies of the pharmacological action of drugs and their metabolism. tert-butyl 5-amino-2-methoxybenzoate has been used to study the effects of drugs on cell signaling pathways, as well as to study the role of certain proteins in the regulation of cell signaling pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 5-amino-2-methoxybenzoate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-methoxy-2-nitrobenzoic acid", "tert-butyl alcohol", "sodium borohydride", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 4-methoxy-2-nitrobenzoic acid to 4-methoxy-2-aminobenzoic acid using sodium borohydride in ethanol", "Step 2: Protection of the amino group by reaction with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl 4-methoxy-2-aminobenzoate", "Step 3: Methylation of the phenolic hydroxyl group using sodium hydroxide and methyl iodide to form tert-butyl 5-amino-2-methoxybenzoate", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with ethyl acetate", "Step 5: Purification of the product by recrystallization from a suitable solvent" ] }

CAS RN

194025-90-6

Product Name

tert-butyl 5-amino-2-methoxybenzoate

Molecular Formula

C12H17NO3

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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